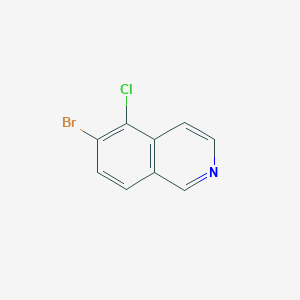
11-Azido-1-undecanol
概要
説明
11-Azido-1-undecanol is an organic compound with the molecular formula C11H23N3O. It features an azide group (-N3) attached to the eleventh carbon of an undecanol chain. This compound is notable for its reactivity, particularly in click chemistry, where it forms stable triazole linkages with alkynes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Azido-1-undecanol typically involves the nucleophilic substitution of 11-bromo-1-undecanol with sodium azide. In a typical procedure, sodium azide (11.6 g, 179 mmol) is dissolved in 200 mL of dimethyl sulfoxide (DMSO) at 80°C. After cooling to room temperature, a solution of 11-bromo-1-undecanol (30.0 g, 119 mmol) in 100 mL of DMSO is added. The reaction mixture is stirred until the completion of the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the described laboratory synthesis can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions, ensuring safety protocols for handling azides, and efficient purification processes.
化学反応の分析
Types of Reactions: 11-Azido-1-undecanol undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form triazoles.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Various reagents such as tosyl chloride can be used to activate the hydroxyl group for substitution.
Major Products:
Triazoles: Formed from the reaction with alkynes.
Substituted Alcohols: Formed from substitution reactions involving the hydroxyl group.
科学的研究の応用
11-Azido-1-undecanol has a wide range of applications in scientific research:
Chemistry: Used in click chemistry to create triazole linkages, which are important in materials science and drug development.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The primary mechanism of action for 11-Azido-1-undecanol involves its azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for various applications. The hydroxyl group also allows for further functionalization, enabling the compound to participate in a variety of chemical reactions.
類似化合物との比較
11-Bromo-1-undecanol: Precursor in the synthesis of 11-Azido-1-undecanol.
11-Mercapto-1-undecanol: Contains a thiol group instead of an azide group.
1-Undecanol: Lacks the azide group, making it less reactive in click chemistry.
Uniqueness: this compound is unique due to its azide group, which enables it to participate in click chemistry, forming stable triazole linkages. This property distinguishes it from other similar compounds like 11-bromo-1-undecanol and 11-mercapto-1-undecanol, which do not have the same reactivity.
特性
IUPAC Name |
11-azidoundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYJKWLDKUVWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=[N+]=[N-])CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767289 | |
| Record name | 11-Azidoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122161-09-5 | |
| Record name | 11-Azidoundecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B3223643.png)
![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)
![5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B3223649.png)


